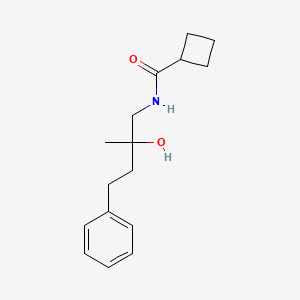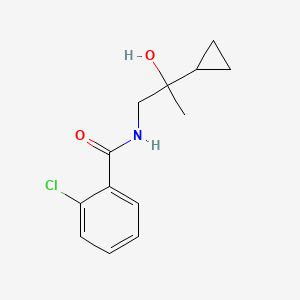
N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide, commonly referred to as HMBC, is a cyclobutane carboxamide derivative. It is a small molecule that has been studied for its potential as a therapeutic agent. HMBC has been found to have a number of biochemical and physiological effects that are being explored for their potential applications in the laboratory and in clinical settings.
Wissenschaftliche Forschungsanwendungen
HMBC has been studied for its potential as a therapeutic agent. Studies have shown that it has a number of biochemical and physiological effects that could be useful in the laboratory and in clinical settings. For example, HMBC has been found to have anti-inflammatory and anti-oxidant properties, and it has been studied for its potential to be used as an anti-cancer agent. Additionally, HMBC has been studied for its potential to be used as a drug delivery system, as it has been found to be able to transport drugs across cell membranes and into cells.
Wirkmechanismus
Target of Action
The primary target of N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide is Stromelysin-1 , a protein in humans . Stromelysin-1 plays a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, remodeling, and wound healing.
Biochemical Pathways
The compound is involved in the regulation of microRNAs, specifically microRNA-27a-5p and microRNA-29b-3p . These microRNAs play a significant role in the modulation of neuron function. The compound decreases the expression of microRNA-27a-5p and increases the expression of microRNA-29b-3p .
Result of Action
This compound has been found to protect against oxygen-glucose deprivation and reoxygenation-induced apoptosis . This suggests that the compound could have potential therapeutic applications in conditions such as cerebral ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using HMBC in laboratory experiments is that it is a small molecule, which makes it easier to handle and manipulate than larger molecules. Additionally, HMBC has been found to have a number of biochemical and physiological effects that could be useful in the laboratory and in clinical settings. However, there are some limitations to using HMBC in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, HMBC is not very stable, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of HMBC. For example, further research could be conducted to explore its potential as an anti-cancer agent. Additionally, further research could be conducted to explore its potential as a drug delivery system, as well as its potential to be used as an anti-inflammatory and anti-oxidant agent. Additionally, further research could be conducted to explore its potential to be used in the treatment of other diseases, such as diabetes and heart disease. Furthermore, further research could be conducted to explore its potential to be used as a diagnostic tool, as well as its potential to be used in the development of new drugs.
Synthesemethoden
HMBC is synthesized through a multi-step process. The first step involves the condensation of 2-methyl-4-phenylbutanol with cyclobutanecarboxylic acid in the presence of a suitable base. The resulting product is then reacted with a suitable base to form the desired HMBC. In the final step, the HMBC is reacted with a suitable solvent to form the desired product.
Biochemische Analyse
Biochemical Properties
N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide plays a significant role in biochemical reactions
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-16(19,11-10-13-6-3-2-4-7-13)12-17-15(18)14-8-5-9-14/h2-4,6-7,14,19H,5,8-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSAKKNIIZDMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C2CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{4-[(1H-imidazol-1-yl)methyl]piperidin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B6488370.png)
![N-(3-chlorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6488378.png)
![4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B6488390.png)
![2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione hydrochloride](/img/structure/B6488392.png)
![1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B6488393.png)
![2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6488397.png)
![1,3-dimethyl-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6488407.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6488418.png)
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide](/img/structure/B6488420.png)
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6488434.png)
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6488436.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6488454.png)
![1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B6488456.png)

